molecular formula C12H12N2O3S B2621987 N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2319836-12-7

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2621987
CAS No.: 2319836-12-7
M. Wt: 264.3
InChI Key: SHDNVXLFHJRHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of furan-2-yl and thiophen-3-yl derivatives with oxalyl chloride, followed by the addition of an amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the hydrogenation of the furan and thiophene rings.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the furan and thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(2-(pyridin-2-yl)ethyl)oxalamide

Comparison: N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and binding interactions compared to compounds with only one type of heterocycle.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-6-9(8-3-5-18-7-8)10-2-1-4-17-10/h1-5,7,9H,6H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDNVXLFHJRHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.